molecular formula C22H28N2O3S2 B4802717 N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B4802717
M. Wt: 432.6 g/mol
InChI Key: INVHFJOAFWPUCT-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methylsulfanyl phenyl group, and a trimethylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or acid chlorides. The methylsulfanyl phenyl group can be attached through nucleophilic substitution reactions, while the trimethylphenyl sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The piperidine ring and the aromatic groups play a crucial role in binding to the target, while the sulfonyl and carboxamide groups may be involved in specific interactions with amino acid residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methylsulfanyl and trimethylphenyl groups provides distinct steric and electronic properties that can influence its interactions with molecular targets.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-15-12-16(2)21(17(3)13-15)29(26,27)24-10-8-18(9-11-24)22(25)23-19-6-5-7-20(14-19)28-4/h5-7,12-14,18H,8-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVHFJOAFWPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
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N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 6
N-[3-(methylsulfanyl)phenyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

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